molecular formula C13H17NO5 B1302576 2-N-Boc-Amino-5-methoxybenzoic acid CAS No. 262614-64-2

2-N-Boc-Amino-5-methoxybenzoic acid

Cat. No.: B1302576
CAS No.: 262614-64-2
M. Wt: 267.28 g/mol
InChI Key: JBXGOBGRVPAQEQ-UHFFFAOYSA-N
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Description

2-N-Boc-Amino-5-methoxybenzoic acid is a chemical compound used primarily as an intermediate in organic synthesis. It is known for its role in the preparation of various pharmaceuticals and complex organic molecules. The compound has a molecular formula of C13H17NO5 and a molecular weight of 267.28 g/mol.

Mechanism of Action

Target of Action

It is a general reagent used in the synthesis of various compounds , suggesting that its targets could be diverse depending on the specific context of its use.

Biochemical Pathways

It is used in the synthesis of various compounds, including substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines . These compounds could potentially affect a variety of biochemical pathways.

Action Environment

It is recommended to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere , suggesting that factors such as moisture, temperature, and atmospheric composition could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-Amino-5-methoxybenzoic acid typically involves the protection of the amino group of 5-methoxybenzoic acid with a Boc (tert-butoxycarbonyl) group. This can be achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-Amino-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

    Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Deprotection Reactions: 2-Amino-5-methoxybenzoic acid.

    Coupling Reactions: Complex biaryl compounds and other coupled products.

Scientific Research Applications

2-N-Boc-Amino-5-methoxybenzoic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biologically active molecules and probes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzoic acid: The deprotected form of 2-N-Boc-Amino-5-methoxybenzoic acid.

    2-N-Boc-Amino-4-methoxybenzoic acid: A similar compound with a different substitution pattern on the benzene ring.

    2-N-Boc-Amino-3-methoxybenzoic acid: Another isomer with the methoxy group in a different position.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the Boc-protected amino group. This makes it particularly useful in selective synthetic transformations and the preparation of complex organic molecules.

Properties

IUPAC Name

5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-6-5-8(18-4)7-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXGOBGRVPAQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373524
Record name 2-N-Boc-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262614-64-2
Record name 2-N-Boc-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262614-64-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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